molecular formula C18H13N3O3 B12465579 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-isoindole-1,3(2H)-dione

2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B12465579
M. Wt: 319.3 g/mol
InChI Key: DPKGLGZLKQRAIO-UHFFFAOYSA-N
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Description

2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)isoindole-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with an isoindole-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)isoindole-1,3-dione typically involves multi-step reactions. One common method includes the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)isoindole-1,3-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of the compound.

    Phthalic Anhydride: Another precursor used in the synthesis.

    Isoindole-1,3-dione Derivatives: Compounds with similar structural features.

Uniqueness

What sets 2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)isoindole-1,3-dione apart is its unique combination of the pyrazole and isoindole-1,3-dione moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13N3O3

Molecular Weight

319.3 g/mol

IUPAC Name

2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)isoindole-1,3-dione

InChI

InChI=1S/C18H13N3O3/c1-11-15(18(24)21(19-11)12-7-3-2-4-8-12)20-16(22)13-9-5-6-10-14(13)17(20)23/h2-10,19H,1H3

InChI Key

DPKGLGZLKQRAIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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